Ethyl 2-cyano-2-(4-fluorophenyl)acetate

Physicochemical characterization Distillation purification Process chemistry

Ethyl 2-cyano-2-(4-fluorophenyl)acetate (CAS 15032-42-5) is an α-substituted cyanoacetate ester belonging to the phenylcyanoacetate class, characterized by a 4-fluorophenyl ring, a reactive α-cyano group, and an ethyl ester moiety. It is a versatile bifunctional building block used primarily as a synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C11H10FNO2
Molecular Weight 207.2 g/mol
CAS No. 15032-42-5
Cat. No. B3104856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-2-(4-fluorophenyl)acetate
CAS15032-42-5
Molecular FormulaC11H10FNO2
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)C1=CC=C(C=C1)F
InChIInChI=1S/C11H10FNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3
InChIKeyYZIJMEOFJVECDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-2-(4-fluorophenyl)acetate (CAS 15032-42-5): Procurement-Relevant Identity and Physicochemical Baseline


Ethyl 2-cyano-2-(4-fluorophenyl)acetate (CAS 15032-42-5) is an α-substituted cyanoacetate ester belonging to the phenylcyanoacetate class, characterized by a 4-fluorophenyl ring, a reactive α-cyano group, and an ethyl ester moiety . It is a versatile bifunctional building block used primarily as a synthetic intermediate in medicinal chemistry and agrochemical research . Its molecular formula is C₁₁H₁₀FNO₂ (MW 207.20 g/mol), with a reported boiling point of 112–113 °C at 1 Torr (approximately 300 °C at 760 mmHg) and a density of 1.1655 g/cm³ . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 97% .

Why Ethyl 2-cyano-2-(4-fluorophenyl)acetate Cannot Be Freely Substituted by In-Class Analogs: The 4-Fluoro Differentiation Rationale


Within the phenylcyanoacetate family, substitution at the 4-position of the phenyl ring profoundly alters electronic character, lipophilicity, steric profile, and downstream reactivity. The 4-fluoro substituent is unique among halogens and alkyl groups: it is the most electronegative element, exerting a strong electron-withdrawing inductive effect (−I) while simultaneously donating electron density through resonance (+M) [1]. This dual electronic nature cannot be replicated by the non-fluorinated parent (ethyl 2-cyano-2-phenylacetate, CAS 4553-07-5), the 4-chloro analog (CAS 15032-43-6), the 4-bromo analog (CAS 39266-22-3), or the 4-methyl analog (CAS 39266-20-1). These electronic differences translate into measurable variations in physicochemical properties, chemical reactivity in nucleophilic additions and cyclocondensations, and biological target engagement when used as a pharmacophoric building block . Consequently, generic substitution without experimental validation risks altered reaction yields, unexpected impurity profiles, and compromised biological activity in downstream applications.

Quantitative Differentiation Evidence for Ethyl 2-cyano-2-(4-fluorophenyl)acetate vs. Closest Analogs


Boiling Point and Volatility: 4-Fluoro vs. 4-Chloro and Non-Fluorinated Parent

The boiling point of ethyl 2-cyano-2-(4-fluorophenyl)acetate (CAS 15032-42-5) is reported as approximately 300 °C at 760 mmHg , which is substantially higher than the 4-chloro analog (ethyl 2-(4-chlorophenyl)-2-cyanoacetate, CAS 15032-43-6) at 242.8 °C at 760 mmHg , and moderately higher than the non-fluorinated parent (ethyl 2-cyano-2-phenylacetate, CAS 4553-07-5) at 275 °C at 760 mmHg [1]. This 57 °C elevation in boiling point relative to the 4-chloro analog alters distillation purification protocols and thermal stability considerations during scale-up.

Physicochemical characterization Distillation purification Process chemistry

Density and Molecular Packing: 4-Fluoro vs. Non-Fluorinated and 4-Methyl Analogs

Ethyl 2-cyano-2-(4-fluorophenyl)acetate exhibits a density of 1.1655 g/cm³ , compared to 1.09 g/cm³ for the non-fluorinated parent (CAS 4553-07-5) [1] and a predicted density of 1.72 g/cm³ for the 4-methyl analog (CAS 39266-20-1) [2]. The 6.9% higher density versus the non-fluorinated parent reflects the mass contribution of fluorine and its effect on molecular packing.

Density measurement Formulation science Material handling

Electronic Substituent Constant and Reactivity Modulation: Fluorine vs. Hydrogen, Chlorine, Bromine, and Methyl

The 4-fluoro substituent carries a Hammett σₚ constant of +0.06, which is unique among the 4-substituted phenylcyanoacetate series: hydrogen (σₚ = 0.00), chlorine (σₚ = +0.23), bromine (σₚ = +0.23), and methyl (σₚ = −0.17) [1]. The near-zero σₚ of fluorine, arising from opposing inductive (−I) and resonance (+M) effects, means the 4-fluorophenyl ring is electronically distinct: it is mildly electron-withdrawing inductively at the α-carbon while being resonance-stabilizing. This directly modulates the electrophilicity of the α-cyano carbon and the acidity of the α-C–H bond, affecting rates of Knoevenagel condensations, alkylations, and cyclocondensation reactions in which this intermediate participates [2].

Hammett constant Reactivity prediction Nucleophilic addition

Lipophilicity Modulation: Calculated logP Difference Between 4-Fluoro and Non-Fluorinated Parent

The experimentally determined logP of the non-fluorinated parent ethyl 2-cyano-2-phenylacetate (CAS 4553-07-5) is 1.86 . The 4-fluoro substitution is predicted to increase logP by approximately +0.2 to +0.4 log units based on the aromatic fluorine π-system contribution, giving an estimated logP of ~2.1–2.3 for ethyl 2-cyano-2-(4-fluorophenyl)acetate [1]. This moderate increase contrasts with the larger lipophilicity boost from 4-chloro (estimated logP ~2.5–2.7) and 4-bromo (estimated logP ~2.8–3.1) substitutions [1].

Lipophilicity Drug-likeness ADME prediction

Synthetic Lineage Specificity: Documented Use as a Statin and CCR5 Antagonist Intermediate

Ethyl 2-cyano-2-(4-fluorophenyl)acetate has been specifically documented as a key intermediate in the synthesis of benzylcyclopentane-containing statin precursors and in preliminary pharmacological screening as a CCR5 antagonist scaffold with potential application in HIV, asthma, and autoimmune disease research [1][2]. In contrast, the non-fluorinated parent (CAS 4553-07-5) is cited primarily for C–C bond formation via conjugate addition with vinyl sulfones and as a reagent for asymmetric synthesis of (−)-manzacidin A . The 4-chloro and 4-bromo analogs are more commonly referenced in agrochemical (herbicide/insecticide) intermediate contexts .

Pharmaceutical intermediate Statin synthesis CCR5 antagonist HIV research

Molecular Weight Differentiation: Impact on Molar Stoichiometry and Shipping Logistics

The molecular weight of ethyl 2-cyano-2-(4-fluorophenyl)acetate is 207.20 g/mol , compared to 189.21 g/mol for the non-fluorinated parent (CAS 4553-07-5) [1], 223.66 g/mol for the 4-chloro analog (CAS 15032-43-6) , 268.11 g/mol for the 4-bromo analog (CAS 39266-22-3) , and 203.24 g/mol for the 4-methyl analog (CAS 39266-20-1) [2]. A 9.5% mass increase over the non-fluorinated parent directly affects molar calculations for reaction stoichiometry and gravimetric dosing.

Molecular weight Process stoichiometry Supply chain

Procurement-Optimized Application Scenarios for Ethyl 2-cyano-2-(4-fluorophenyl)acetate Based on Verified Differentiation Evidence


Medicinal Chemistry: Fluorinated Building Block for Statin and CCR5-Targeted Library Synthesis

The documented use of ethyl 2-cyano-2-(4-fluorophenyl)acetate as an intermediate in statin precursor synthesis and CCR5 antagonist screening makes it the appropriate choice for medicinal chemistry programs targeting cardiovascular or chemokine receptor pathways. The 4-fluoro substituent provides a moderate, controlled increase in lipophilicity (estimated logP ~2.1–2.3) without the excessive lipophilicity of chloro or bromo analogs [1], helping maintain drug-likeness while enabling fluorine-specific ¹⁹F NMR metabolic tracing. Procurement of the 4-fluoro compound rather than the non-fluorinated parent is essential for retaining the fluorine atom's metabolic stability benefits in lead optimization.

Process Chemistry: Optimized Distillation and Purification Protocol Design

The boiling point of ~300 °C at atmospheric pressure for the 4-fluoro compound is significantly higher than the 242.8 °C of the 4-chloro analog . Process chemists scaling reactions originally developed with the chloro analog must adjust vacuum distillation parameters or switch to alternative purification strategies (e.g., column chromatography or recrystallization) when transitioning to the fluorinated building block. The 9.5% molecular weight increase over the non-fluorinated parent [1] also necessitates stoichiometric recalculation to avoid systematic molar errors in multi-kilogram campaigns.

Agrochemical Intermediate Selection: Fluorine-Specific Bioactivity in Herbicide and Insecticide Development

Ethyl 2-cyano-2-(4-fluorophenyl)acetate is cited as an intermediate in the production of herbicides and insecticides . The unique Hammett σₚ of +0.06 for fluorine places it between the electron-donating methyl analog (σₚ = −0.17) and the electron-withdrawing chloro/bromo analogs (σₚ = +0.23). This intermediate electronic profile may offer a distinct structure-activity relationship (SAR) window for optimizing target-site binding in pesticide discovery, justifying procurement of the fluorinated analog over the more common chloro or bromo variants when exploring novel SAR space.

Analytical Method Development: Use as a Fluorine-Containing Reference Standard

The 4-fluoro substituent enables ¹⁹F NMR and ¹⁹F LC-MS detection modes that are unavailable with the non-fluorinated parent, 4-chloro, or 4-methyl analogs. This spectroscopic handle facilitates quantification of the intermediate in complex reaction mixtures and tracking of metabolic fate in in vitro ADME assays. With a molecular weight of 207.20 g/mol and density of 1.1655 g/cm³ , the compound is readily distinguishable from its analogs in chromatographic retention time screening, supporting its selection as a method development standard.

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